molecular formula C20H21FN2O3S B11492940 4-(2-Fluorophenyl)-7,8-dihydroxy-4'',4''-dimethyl-spiro[chroman-2,6''-hexahydropyrimidine]-2''-thione

4-(2-Fluorophenyl)-7,8-dihydroxy-4'',4''-dimethyl-spiro[chroman-2,6''-hexahydropyrimidine]-2''-thione

Cat. No.: B11492940
M. Wt: 388.5 g/mol
InChI Key: LEGCCBSEPHWKRY-UHFFFAOYSA-N
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Description

4-(2-FLUOROPHENYL)-7,8-DIHYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE is a complex organic compound characterized by its unique spiro structure, which includes a benzopyran ring fused with a diazinane ring

Preparation Methods

The synthesis of 4-(2-FLUOROPHENYL)-7,8-DIHYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzopyran core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Spirocyclization: The spiro linkage is formed through a cyclization reaction, typically involving a diazinane precursor and a coupling agent.

    Functional Group Modifications: Hydroxyl and thione groups are introduced through selective oxidation and thiolation reactions, respectively.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

4-(2-FLUOROPHENYL)-7,8-DIHYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(2-FLUOROPHENYL)-7,8-DIHYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound’s spiro structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-FLUOROPHENYL)-7,8-DIHYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through non-covalent interactions. The pathways involved often include signal transduction cascades and metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other spirocyclic benzopyran derivatives and fluorophenyl-containing molecules. Compared to these compounds, 4-(2-FLUOROPHENYL)-7,8-DIHYDROXY-4’,4’-DIMETHYL-3,4-DIHYDROSPIRO[1-BENZOPYRAN-2,2’-[1,5]DIAZINANE]-6’-THIONE is unique due to its specific combination of functional groups and its spirocyclic structure, which confer distinct chemical and biological properties.

Some similar compounds include:

    Spirobenzopyran Derivatives: These compounds share the spirocyclic benzopyran core but differ in their substituents.

    Fluorophenyl Compounds: These include various fluorinated aromatic compounds with different functional groups and ring systems.

Properties

Molecular Formula

C20H21FN2O3S

Molecular Weight

388.5 g/mol

IUPAC Name

4'-(2-fluorophenyl)-7',8'-dihydroxy-4,4-dimethylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-2-thione

InChI

InChI=1S/C20H21FN2O3S/c1-19(2)10-20(23-18(27)22-19)9-13(11-5-3-4-6-14(11)21)12-7-8-15(24)16(25)17(12)26-20/h3-8,13,24-25H,9-10H2,1-2H3,(H2,22,23,27)

InChI Key

LEGCCBSEPHWKRY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C3=C(O2)C(=C(C=C3)O)O)C4=CC=CC=C4F)NC(=S)N1)C

Origin of Product

United States

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